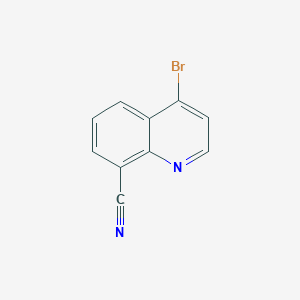

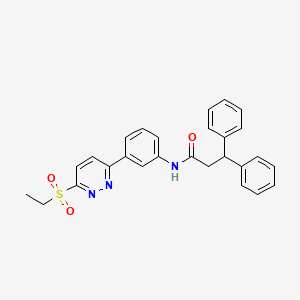

![molecular formula C6H12N2O B2369898 1-[3-(Aminomethyl)azetidin-1-yl]ethanone CAS No. 1493605-67-6](/img/structure/B2369898.png)

1-[3-(Aminomethyl)azetidin-1-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

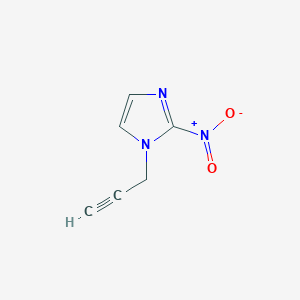

1-[3-(Aminomethyl)azetidin-1-yl]ethanone, also known as AAE or DMXBA, is a compound with the molecular formula C6H12N2O and a molecular weight of 128.17 . It is also referred to by its IUPAC name, (1-acetyl-3-azetidinyl)methanamine .

Molecular Structure Analysis

The InChI code for 1-[3-(Aminomethyl)azetidin-1-yl]ethanone is 1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 128.17 . It is typically stored at temperatures below -10 degrees .

Scientific Research Applications

Synthesis and Application in Amino Acid Derivatives

The chemical 1-[3-(Aminomethyl)azetidin-1-yl]ethanone finds application in the synthesis of amino acid derivatives. It's involved in coupling reactions with amines and alcohols, crucial for applications in chemistry and biology. This process leads to the formation of carbon-nitrogen or carbon-oxygen bonds. Particularly, chiral donor–acceptor azetines, including 3-azetidinones, are synthesized for forming amino acid derivatives, relevant in peptides and natural products synthesis. This method offers a high degree of electronic and steric selectivity and retains enantiopurity (Marichev et al., 2019).

Pharmaceutical and Biological Applications

1-[3-(Aminomethyl)azetidin-1-yl]ethanone derivatives show potential in pharmaceutical and biological applications. They are utilized in synthesizing compounds with significant antimicrobial and antibacterial activities. For example, the synthesis of azetidin-3-ones from amino acids leads to the creation of new amino-alcohol and amino-acid derivatives, which can have applications in drug development (Podlech & Seebach, 1995). Another study discusses the synthesis of azetidinone derivatives as potential antibacterial agents (Mohite & Bhaskar, 2011).

Synthon for Biologically Important Compounds

Azetidin-2-one, closely related to 1-[3-(Aminomethyl)azetidin-1-yl]ethanone, serves as a synthon for synthesizing biologically important compounds. It's a key building block for creating organic molecules, including aromatic beta-amino acids, peptides, polyamines, and amino sugars. This synthesis utilizes the strain energy associated with the beta-lactam skeleton, demonstrating the chemical's versatility in medicinal chemistry (Deshmukh et al., 2004).

Catalytic and Synthetic Chemistry

In the field of catalytic and synthetic chemistry, 1-[3-(Aminomethyl)azetidin-1-yl]ethanone derivatives are used in the preparation of aryloxetanes and arylazetidines. This involves alkyl-aryl Suzuki coupling, a method significant in medicinal chemistry for installing privileged motifs into aromatic systems (Duncton et al., 2008). Additionally, these derivatives have been utilized in the Minisci reaction for introducing oxetane or azetidine into heteroaromatic systems, important in drug discovery (Duncton et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .

properties

IUPAC Name |

1-[3-(aminomethyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTLQJWEGKHPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Aminomethyl)azetidin-1-YL)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

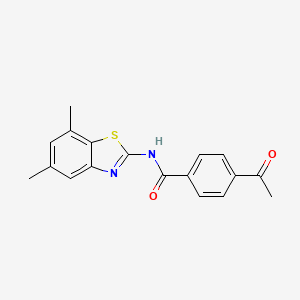

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)

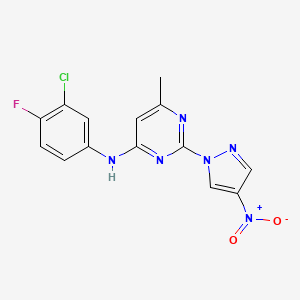

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)

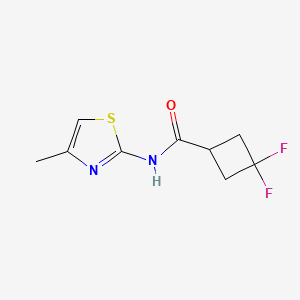

![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)

![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)